molecular formula C13H17N5O2S B12163947 N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B12163947
M. Wt: 307.37 g/mol
InChI Key: CHQSRZYFPFPCPM-UHFFFAOYSA-N
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Description

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a structurally complex heterocyclic compound featuring a fused cyclohepta[c]pyrazole core linked via a carboxamide group to a 1,3,4-thiadiazole ring substituted with a methoxymethyl moiety. This hybrid architecture combines the pharmacological versatility of pyrazole and thiadiazole systems, which are known for their roles in drug discovery, agrochemicals, and materials science . The methoxymethyl substituent on the thiadiazole ring may enhance solubility and metabolic stability compared to alkylthio or arylthio groups observed in related compounds .

Properties

Molecular Formula

C13H17N5O2S

Molecular Weight

307.37 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C13H17N5O2S/c1-20-7-10-16-18-13(21-10)14-12(19)11-8-5-3-2-4-6-9(8)15-17-11/h2-7H2,1H3,(H,15,17)(H,14,18,19)

InChI Key

CHQSRZYFPFPCPM-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=NNC3=C2CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with formic acid under reflux conditions.

    Methoxymethylation: The thiadiazole intermediate is then treated with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethyl group.

    Cycloheptapyrazole Formation: The cycloheptapyrazole ring is formed by cyclization of a suitable precursor, often involving a condensation reaction with hydrazine derivatives.

    Coupling Reaction: Finally, the thiadiazole and cycloheptapyrazole intermediates are coupled using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it into a more reduced form such as a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxymethyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C13H16N4O2S
  • Molecular Weight : 284.36 g/mol
  • IUPAC Name : N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Physical Properties

The compound's structure includes a thiadiazole ring and a pyrazole moiety, which are known for their biological activities. The presence of the methoxymethyl group enhances its solubility and bioavailability.

Antimicrobial Activity

Research has shown that derivatives of pyrazoles exhibit significant antimicrobial properties. The compound may share similar properties due to its structural characteristics. For example:

  • Study Findings : A series of pyrazole derivatives were tested against various bacterial strains such as E. coli and Staphylococcus aureus, showing promising antibacterial activity .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's potential in this area can be explored through:

  • Mechanism of Action : Inhibition of pro-inflammatory cytokines has been observed in related compounds, suggesting that this compound may exhibit similar mechanisms .

Anticancer Activity

Recent studies have indicated that pyrazole derivatives can inhibit the growth of cancer cells. The compound could be evaluated for:

  • Cell Line Studies : Compounds with similar structures have shown efficacy against various cancer cell lines through induction of apoptosis .

Potential as an Antifungal Agent

Emerging research highlights the antifungal potential of pyrazole derivatives:

  • Case Study : A related pyrazole derivative was effective against fungal pathogens responsible for plant diseases . This suggests that the compound could be further investigated for agricultural applications.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialPyrazole derivativesEffective against E. coli, S. aureus
Anti-inflammatoryPyrazole derivativesInhibition of cytokines
AnticancerPyrazole derivativesInduction of apoptosis
AntifungalPyrazole derivativesEfficacy against fungal pathogens

Mechanism of Action

The mechanism of action of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Thiadiazole Derivatives

Compound ID/Name Substituent on Thiadiazole Melting Point (°C) Yield (%) Molecular Weight (g/mol) Use/Activity
Target Compound Methoxymethyl Not reported Not reported Estimated ~380–400 Hypothesized agrochemical/drug candidate
5f Methylthio 158–160 79 ~365.45 Not specified
5j (4-Chlorobenzyl)thio 138–140 82 ~485.00 Not specified
FOE 5043 Trifluoromethyl Not reported Not reported ~328.27 Pesticide

Core Structural Comparisons

  • Pyrazole vs. cyclohepta[c]pyrazole : The target compound’s seven-membered cyclohepta[c]pyrazole core differs from simpler pyrazole or dihydropyrazole systems (e.g., 4,5-dihydro-1H-pyrazole-1-carbothioamides in ). The expanded ring may influence conformational flexibility and binding interactions in biological targets .
  • Carboxamide vs.

Table 2: Core Structure and Functional Group Comparisons

Compound Type Core Structure Functional Group Molecular Weight Range (g/mol) Notable Features
Target Compound Cyclohepta[c]pyrazole Carboxamide ~380–400 (estimated) Enhanced rigidity, H-bonding
4,5-Dihydropyrazole Carbothioamide ~350–400 Higher lipophilicity
Cyclohepta[c]pyrazole Carboxamide 299.37–445.35 Varied substituents (e.g., sulfamoyl)

Biological Activity

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a compound that incorporates the 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C11H17N3O2S
  • Molecular Weight : 255.34 g/mol
  • CAS Number : 685847-69-2

Anticancer Activity

The thiadiazole derivatives have shown significant anticancer potential. Research indicates that compounds containing the 1,3,4-thiadiazole nucleus can inhibit key enzymes involved in cancer cell proliferation:

  • Inhibition of IMPDH : Some derivatives have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH), crucial for guanosine nucleotide synthesis in cancer cells .
  • Topoisomerase Inhibition : The derivatives also exhibit activity against topoisomerase II and histone deacetylase, which are important targets in cancer therapy .

Antimicrobial Activity

Compounds based on the thiadiazole structure have demonstrated antimicrobial properties against various pathogens. Studies have shown that modifications to the thiadiazole ring can enhance antibacterial efficacy:

  • Structure-Activity Relationship : Substituents on the thiadiazole ring influence antimicrobial potency. For instance, compounds with specific functional groups exhibit improved inhibitory activity against bacterial strains .

Anthelmintic Activity

The compound has been evaluated for its anthelmintic properties. In vitro studies have shown promising results against helminthic infections:

  • Efficacy in Helminth Control : The presence of specific substituents in the thiadiazole structure has been linked to increased efficacy in inhibiting helminth growth .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various 1,3,4-thiadiazole derivatives and assessed their anticancer properties. Compounds showed up to a 155% increase in inhibition compared to standard treatments .
  • Molecular Docking Studies : Molecular docking studies revealed that certain derivatives interact favorably with target proteins involved in cancer progression. The binding energies observed were indicative of strong interactions .
  • Apoptotic Induction : Research demonstrated that these compounds can induce apoptosis in cancer cell lines such as MCF-7 and LoVo cells, with significant increases in apoptotic cell populations observed after treatment .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AnticancerIMPDH inhibition; Topoisomerase inhibition
AntimicrobialInhibition of bacterial growth
AnthelminticInhibition of helminth growth

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